![molecular formula C10H17ClO2S B2500797 螺[3.5]壬烷-9-基甲磺酰氯 CAS No. 2253640-37-6](/img/structure/B2500797.png)

螺[3.5]壬烷-9-基甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

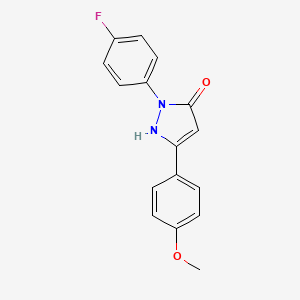

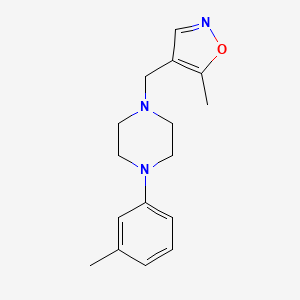

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is an organosulfur compound . It has a molecular weight of 236.76 . The IUPAC name for this compound is spiro[3.5]nonan-5-ylmethanesulfonyl chloride .

Synthesis Analysis

The synthesis of spiro compounds often involves complex reactions . For instance, the construction of a spiro-β-lactam system involves a [2 + 2] cycloaddition reaction between N-phenyl-11 H-indeno[1,2-b]quinoxalin-11-imine derivatives and various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using CH2Cl2 as a solvent .Molecular Structure Analysis

The InChI code for Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is 1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride, like other sulfonyl chlorides, is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride has a molecular weight of 236.76 . It is a colorless liquid that dissolves in polar organic solvents .科学研究应用

与亲核试剂的反应和环化过程

Moskalenko和Boev(2009年)证明了N-取代3-氮杂双环[3.3.1]壬烷-9-酮与各种亲核试剂的缩合形成了在C9原子上融合的螺环杂环化合物。与无水氯化氢处理会形成螺[3-氮杂双环[3.3.1]壬烷-9,2′-唑]盐酸盐 (Moskalenko & Boev, 2009)。Kuroda等人(2000年)通过FeCl3诱导的Nazarov环化合成了螺[4.5]癸烷和螺[4.4]壬烷环系统,使用α-(三甲基硅基甲基)二烯基酮衍生物 (Kuroda et al., 2000)。

结构分析和合成

Wrackmeyer,Khan和Kempe(2008年)通过1,2-氢硼化和1,1-有机硼化的组合报道了螺环硅烷衍生物的合成,展示了独特螺环化合物及其分子结构的形成 (Wrackmeyer, Khan, & Kempe, 2008)。Gerlach和Müller(1972年)描述了合成导致螺[4.4]壬烷-1,6-二酮及其转化为反式、反式螺[4.4]壬烷-1,6-二醇的合成方法,这些化合物被分离成对映异构体 (Gerlach & Müller, 1972)。

新型螺环化合物合成

Dobrydnev等人(2015年)开发了一种构建螺环[环戊烷-1,3′-1′λ6-异噻唑啉]-1′,1′,4′-三酮的策略,展示了一种高效的合成方法 (Dobrydnev et al., 2015)。Ren,Zhang和Ai-Qin Zhang(2018年)开发了一种通过双硫醚在无催化剂条件下进行自由基磺酰化合成3-磺酰基香豆素的策略,突出了磺酰基在合成中的多功能性 (Ren, Zhang, & Ai-Qin Zhang, 2018)。

额外应用

Tanaka,Mori和Narasaka(2004年)探索了从β-3-吲哚基酮肟制备Spiro[吲哚啉-3,2'-吡咯啉]衍生物的方法,展示了在二氮螺环中的应用 (Tanaka, Mori, & Narasaka, 2004)。Bosworth和Magnus(1973年)研究了9-甲基-6-对甲苯基-7-氧杂三环[4,3,0,03,9]壬烷转化为倍半萜合成模型的方法 (Bosworth & Magnus, 1973)。

属性

IUPAC Name |

spiro[3.5]nonan-9-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLOAAIRYLEOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCC2)C(C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)